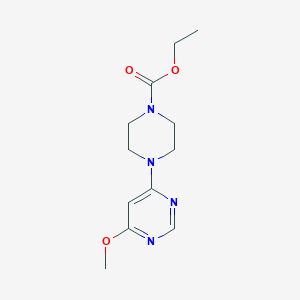![molecular formula C23H31N5O3 B15117409 1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B15117409.png)
1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one is a complex organic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an imidazopyridazine core, piperidine ring, and oxazole moiety, makes it a subject of interest for researchers in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials
Formation of Imidazopyridazine Core: The imidazopyridazine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chloro-3-oxobutanoate, under reflux conditions in a solvent like 1,4-dioxane.
Introduction of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the imidazopyridazine core.
Incorporation of Oxazole Moiety: The oxazole moiety can be incorporated through a condensation reaction involving a suitable oxazole precursor and the intermediate compound obtained from the previous step.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes need to be developed to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:
Imidazo[1,2-b]thiazole derivatives: These compounds share a similar imidazo core and exhibit comparable biological activities.
Triazolopyridazine derivatives: These compounds have a similar pyridazine ring and are studied for their potential therapeutic applications.
Pyrrolidine derivatives: These compounds contain a pyrrolidine ring and are used in drug discovery for their diverse biological activities.
Eigenschaften
Molekularformel |
C23H31N5O3 |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
1-[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C23H31N5O3/c1-15-18(16(2)31-26-15)12-22(29)27-10-8-17(9-11-27)14-30-21-7-6-20-24-19(23(3,4)5)13-28(20)25-21/h6-7,13,17H,8-12,14H2,1-5H3 |
InChI-Schlüssel |
UKIWVQDZPGUDDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine](/img/structure/B15117332.png)

![Tert-butyl 4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate](/img/structure/B15117336.png)
![2-Methyl-3-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15117344.png)
![5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B15117364.png)
![3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B15117369.png)
![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B15117372.png)
![3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole](/img/structure/B15117377.png)
![2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117385.png)
![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B15117400.png)
![3-{5-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B15117421.png)
![6-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-9-ethyl-9H-purine](/img/structure/B15117422.png)
![1-[5-(Furan-3-yl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B15117428.png)
![6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B15117430.png)
